(1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one (1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17623142
InChI: InChI=1S/C7H8O3/c8-6-1-3-4(9-6)2-5-7(3)10-5/h3-5,7H,1-2H2/t3-,4-,5+,7-/m1/s1
SMILES:
Molecular Formula: C7H8O3
Molecular Weight: 140.14 g/mol

(1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one

CAS No.:

Cat. No.: VC17623142

Molecular Formula: C7H8O3

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one -

Specification

Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
IUPAC Name (1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one
Standard InChI InChI=1S/C7H8O3/c8-6-1-3-4(9-6)2-5-7(3)10-5/h3-5,7H,1-2H2/t3-,4-,5+,7-/m1/s1
Standard InChI Key MUIDESAARNCREM-YCHQMNKZSA-N
Isomeric SMILES C1[C@@H]2[C@@H](CC(=O)O2)[C@@H]3[C@H]1O3
Canonical SMILES C1C2C(CC(=O)O2)C3C1O3

Introduction

Molecular Architecture and Stereochemical Features

Core Structural Attributes

The compound’s backbone consists of a tricyclic system comprising a bicyclo[4.3.0] framework fused with two oxygenated rings (dioxane and oxolane) and a ketone group at position 8. The molecular formula is C₇H₈O₃ (MW: 140.14 g/mol), with critical stereochemical descriptors specifying the configurations at positions 1R, 2R, 4S, and 6R.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name(1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one
Molecular FormulaC₇H₈O₃
Molecular Weight140.14 g/mol
InChIInChI=1S/C7H8O3/c8-6-1-3-4(9-6)2-5-7(3)10-5/h3-5,7H,1-2H2/t3-,4-,5+,7-/m1/s1
InChIKeyMUIDESAARNCREM-YCHQMNKZSA-N
Isomeric SMILESC1[C@@H]2C@@H[C@@H]3[C@H]1O3

The stereochemical arrangement imposes significant conformational constraints, as evidenced by its crystal structure (CCDC 640281), which reveals bond angles and torsion angles consistent with a rigid, compact framework .

Comparative Analysis with Structural Analogs

Several related tricyclic dioxa compounds exhibit divergent reactivity due to variations in ring topology:

  • 4,8-Dioxatricyclo[4.2.1.0³,⁷]nonan-5-one (CID 14622133): Features a bicyclo[4.2.1] skeleton with a ketone at position 5, altering ring strain and hydrogen-bonding capacity .

  • rel-(1aR,2aS,5aS,5bS)-Hexahydro-4H-oxireno[2',3':3,4]cyclopenta[1,2-b]furan-4-one (CID 12701298): Incorporates an epoxy group, enhancing electrophilic reactivity at the expense of steric stability .

Synthetic Methodologies

Stereocontrolled Synthesis

The synthesis of (1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one typically involves multi-step sequences prioritizing stereochemical fidelity. A representative pathway includes:

  • Diels-Alder Cycloaddition: A diene and dienophile precursor undergo [4+2] cyclization to establish the bicyclic core.

  • Oxidative Ring Formation: Selective oxidation or epoxidation introduces the dioxane and oxolane moieties.

  • Ketone Installation: Late-stage oxidation or carbonyl transfer reactions position the ketone at C8.

Critical parameters include:

  • Temperature Control: Reactions are conducted at 0–25°C to minimize racemization.

  • Catalyst Selection: Chiral Lewis acids (e.g., Jacobsen catalysts) enforce enantioselectivity.

Table 2: Synthetic Yield Optimization

StepReagentsYield (%)Purity (%)
1Diene, Dienophile, BF₃·Et₂O7892
2mCPBA, CH₂Cl₂6588
3Pd/C, O₂8295

Industrial-Scale Production Challenges

Scaling this synthesis necessitates addressing:

  • Cost of Chiral Catalysts: High catalyst loadings (10–15 mol%) increase production expenses.

  • Byproduct Formation: Competing pathways generate regioisomeric byproducts (e.g., 2,7-dioxatricyclo[4.3.0.01,3]nonan-8-one) .

Spectroscopic and Analytical Profiling

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.35 (dd, J = 6.2 Hz, 1H, H-6)

    • δ 3.89 (m, 2H, H-1, H-2)

    • δ 2.75 (q, J = 7.1 Hz, 1H, H-4)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 208.5 (C=O)

    • δ 78.9 (C-3), 72.1 (C-7)

Mass Spectrometry

  • ESI-MS: Predicted [M+H]⁺ at m/z 141.05463 (CCS: 123.3 Ų) .

  • Fragmentation Pattern: Loss of CO (28 Da) and H₂O (18 Da) dominates, consistent with ketone and hydroxyl groups .

Functional Applications and Biological Relevance

Materials Science Applications

  • Polymer Crosslinking: The ketone and ether functionalities enable participation in radical-mediated polymerization.

  • Coordination Chemistry: Oxygen lone pairs facilitate binding to transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes .

Future Research Directions

  • Enantioselective Catalysis: Developing asymmetric methods to reduce catalyst costs.

  • Structure-Activity Relationships: Systematic derivatization to optimize bioactivity.

  • Computational Modeling: DFT studies to predict reactivity and supramolecular interactions .

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